molecular formula C8H6FNO2 B13835417 2-Fluoro-beta-nitrostyrene

2-Fluoro-beta-nitrostyrene

Cat. No.: B13835417
M. Wt: 167.14 g/mol
InChI Key: NKZSNHAEWKEFNE-WAYWQWQTSA-N
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Description

2-Fluoro-beta-nitrostyrene is an organic compound with the molecular formula C8H6FNO2 It is a derivative of beta-nitrostyrene, where a fluorine atom is substituted at the ortho position of the benzene ring

Preparation Methods

2-Fluoro-beta-nitrostyrene can be synthesized through several methods. One common approach is the Henry reaction, which involves the condensation of benzaldehyde derivatives with nitromethane in the presence of a base. For this compound, 2-fluorobenzaldehyde is used as the starting material. The reaction typically requires a base such as potassium hydroxide or sodium hydroxide and is carried out under reflux conditions .

Another method involves the nitration of styrene derivatives using nitric oxide. This method is less commonly used but can be effective for producing nitrostyrene derivatives .

Chemical Reactions Analysis

2-Fluoro-beta-nitrostyrene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Fluoro-beta-nitrostyrene involves its interaction with various molecular targets. The nitro group is highly reactive and can participate in electron transfer reactions, making the compound a potential electrophile. The fluorine atom enhances the compound’s stability and reactivity by influencing the electron density on the benzene ring .

In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and the derivatives being studied.

Comparison with Similar Compounds

2-Fluoro-beta-nitrostyrene is similar to other nitrostyrene derivatives, such as beta-nitrostyrene and 4-fluoro-beta-nitrostyrene. the presence of the fluorine atom at the ortho position distinguishes it from these compounds. This substitution can significantly affect the compound’s reactivity, stability, and biological activity .

Properties

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

1-fluoro-2-[(Z)-2-nitroethenyl]benzene

InChI

InChI=1S/C8H6FNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H/b6-5-

InChI Key

NKZSNHAEWKEFNE-WAYWQWQTSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\[N+](=O)[O-])F

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])F

Origin of Product

United States

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